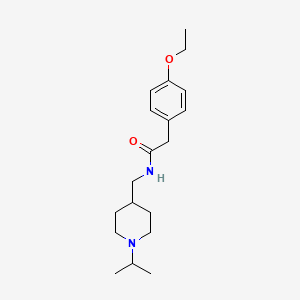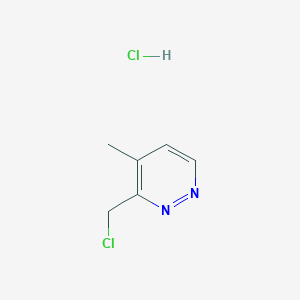
3-(Chloromethyl)-4-methylpyridazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H7Cl2N. It is used in various scientific and industrial applications . It is a yellow powder or yellow-tan solid with an irritating odor .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)pyridine hydrochloride involves several steps :- The 3-pyridinemethanol reacts with thionyl chloride to produce 3-(Chloromethyl)pyridine hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)pyridine hydrochloride consists of a pyridine ring with a chloromethyl group attached .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Chloromethyl)pyridine hydrochloride are not available, it is known that this compound is incompatible with strong oxidizing agents and strong bases .Physical And Chemical Properties Analysis
3-(Chloromethyl)pyridine hydrochloride is a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble .科学的研究の応用
Synthesis and Purification Techniques
A significant area of study is the synthesis and purification of derivatives of methylpyridazine, such as 3-(Chloromethyl)-4-methylpyridazine. Research by Yang Shao-juan (2012) introduced a synthesis method for 3-chloro-4-methylpyridazine, emphasizing its importance as an intermediate for pesticides and anti-viral drugs. The synthesis process involved four steps, starting with hydrazine hydrate and citraconic anhydride, and resulted in a 30% product yield. This method is highlighted for its mild reaction conditions, readily available materials, and suitability for industrial production (Yang Shao-juan, 2012).
Additionally, Zhao Chun-shen (2009) reported on the synthesis of 3-chloro-5-methylpyridazine, another important intermediate for pesticides and antiviral drugs. This process was achieved through chlorination, substitution, and oxidation reactions, starting from citraconic anhydride and leading to a 27% total product yield. The study verified the structure of the synthesized compound using IR and 1H NMR techniques (Zhao Chun-shen, 2009).
Chemical Reactions and Properties
The research on methyl derivatives of pyridazine compounds, including their chlorination and the resulting chemical reactions, is another key application area. K. Rubina et al. (1989) investigated the free radical chlorination of methyl derivatives of pyridine, pyrazine, and thiazole by N-chlorosuccinimide, leading to chloromethylpyridine and dichloromethylpyrazine products. This study provides insights into preparative yields and chemical reactivity of these compounds (K. Rubina, I. Iovel', Y. Gol'dberg, F. V. Shimanskaya, 1989).
Applications in Imaging and Cancer Research
An intriguing application of related compounds is in the field of imaging and cancer research. The study by A. Amoroso et al. (2008) on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium highlighted its use as a thiol-reactive luminescent agent. This compound, with its long luminescence lifetime and large Stokes shift, accumulates in mitochondria, marking the first application of a 3MLCT luminescent agent for specific targeting in imaging. Such studies underscore the potential for these compounds in advanced medical research and diagnostic imaging (A. Amoroso, R. J. Arthur, M. Coogan, J. Court, V. Fernández‐Moreira, A. Hayes, D. Lloyd, C. Millet, Simon J. A. Pope, 2008).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds such as mechlorethamine, an alkylating drug, have been used as antineoplastic agents to treat various forms of cancer .
Mode of Action
- Attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .
- DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription .
- The induction of mispairing of the nucleotides leading to mutations .
Biochemical Pathways
Alkylating agents are known to interfere with dna replication and rna transcription, which can affect multiple biochemical pathways .
Result of Action
Alkylating agents can cause cell death by interfering with dna replication and rna transcription .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the substance is classified as toxic to aquatic life with long-lasting effects, causes serious eye damage, is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation . These factors should be considered when handling and disposing of the compound.
特性
IUPAC Name |
3-(chloromethyl)-4-methylpyridazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-5-2-3-8-9-6(5)4-7;/h2-3H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEJUPZTFKVMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-4-methylpyridazine hydrochloride | |
CAS RN |
1956370-79-8 |
Source


|
| Record name | 3-(chloromethyl)-4-methylpyridazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2943685.png)

![Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2943688.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2943689.png)
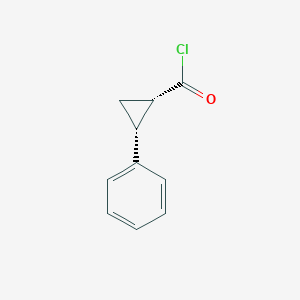
![N-isopentyl-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2943694.png)
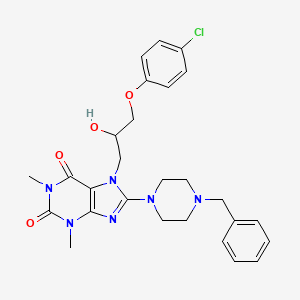
![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide](/img/structure/B2943696.png)
![{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine](/img/structure/B2943697.png)
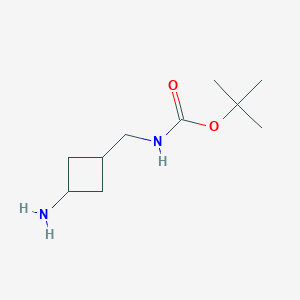
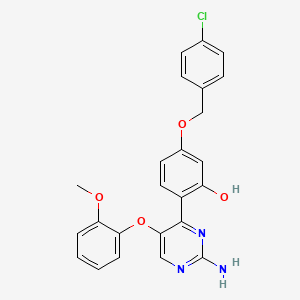
![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)

